2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole
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Description
The compound “2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole” is a highly functionalized aziridine . Aziridines, including compounds with aromatic moieties, are attractive substrates both in synthetic and medical areas of chemistry . They are interesting synthetic substrates for constructing different amino acids and different heterocyclic compounds .
Synthesis Analysis
The synthesis of aziridines, especially 3-aryl substituted aziridines, is often achieved through the cyclization of dihalogen derivatives and halogenated olefins with amines . This method is well-explored and popular for obtaining aziridines in general .Molecular Structure Analysis
The molecular structure of this compound is complex, involving an aziridine ring, a phenoxy group, and a thiazole ring. The aziridine ring is a three-membered ring containing nitrogen, known for its high reactivity due to ring strain .Chemical Reactions Analysis
Aziridines are known to undergo a variety of chemical reactions, including anionic and cationic ring-opening polymerizations . These reactions can produce polyamines with various structures and degrees of control .Future Directions
The future directions in the research of such compounds could involve the development of new potential anti-cancer and antiviral drugs . There is also potential for the development of efficient methods for synthesizing these compounds and their appropriate building blocks . The high reactivity of the aziridine ring makes these compounds interesting synthetic substrates for constructing different amino acids and heterocyclic compounds .
properties
IUPAC Name |
2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-14(8-15(3-1)20-16-17-6-7-21-16)19-11-13-10-18(13)9-12-4-5-12/h1-3,6-8,12-13H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXXRKIVHSMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC(=CC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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